3-Cloro-5-isopropil-1,2,4-oxadiazol

Descripción general

Descripción

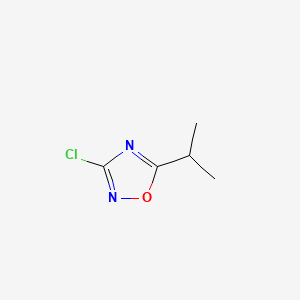

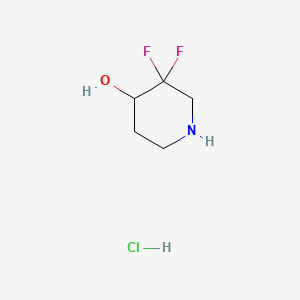

3-Chloro-5-isopropyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C5H7ClN2O. It has an average mass of 146.575 Da and a monoisotopic mass of 146.024689 Da . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Molecular Structure Analysis

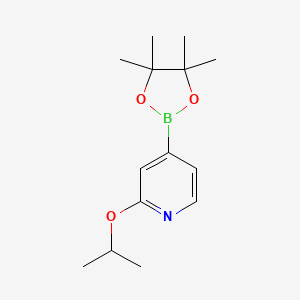

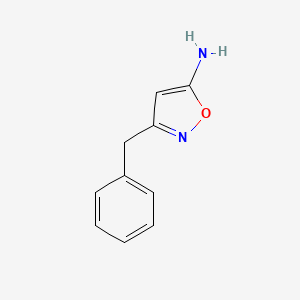

The molecular structure of 3-Chloro-5-isopropyl-1,2,4-oxadiazole consists of a five-membered ring containing an oxygen atom and two nitrogen atoms. The compound also contains a chlorine atom and an isopropyl group attached to the ring .Physical And Chemical Properties Analysis

3-Chloro-5-isopropyl-1,2,4-oxadiazole has a density of 1.2±0.1 g/cm3, a boiling point of 207.7±23.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C. It has an enthalpy of vaporization of 42.6±3.0 kJ/mol and a flash point of 79.4±22.6 °C .Aplicaciones Científicas De Investigación

Propiedades Químicas

“3-Cloro-5-isopropil-1,2,4-oxadiazol” es un compuesto químico con la fórmula molecular C5H7ClN2O . Tiene un peso molecular de 146.58 . El compuesto generalmente se almacena a temperatura ambiente y está disponible en forma líquida .

Síntesis

La síntesis de “this compound” no se menciona explícitamente en las fuentes. Sin embargo, los derivados de oxadiazol a menudo se sintetizan por sus posibles aplicaciones en varios campos .

Actividad Antibacteriana

Algunos derivados de oxadiazol se han sintetizado con el objetivo de descubrir nuevos compuestos con potente actividad antibacteriana . Si bien “this compound” no se menciona específicamente, es posible que tenga propiedades similares debido a su porción de oxadiazol.

Agentes Antiinfecciosos

Los 1,2,4-oxadiazoles se han estudiado como posibles agentes antiinfecciosos . Se han evaluado por su citotoxicidad y actividad anti-tripanosomal . Aunque “this compound” no se menciona específicamente, podría potencialmente tener propiedades similares debido a su anillo de 1,2,4-oxadiazol.

Aplicaciones Farmacéuticas

Si bien “this compound” no se menciona específicamente, otros derivados de oxadiazol se han utilizado en fármacos farmacéuticos . Por ejemplo, raltegravir, un medicamento para el VIH, contiene un anillo de 1,3,4-oxadiazol

Direcciones Futuras

Mecanismo De Acción

Target of Action

1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets can vary depending on the disease-causing organism.

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets, leading to changes that inhibit the growth or function of the disease-causing organism .

Biochemical Pathways

Given its potential anti-infective properties, it may interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .

Result of Action

As a potential anti-infective agent, it may lead to the inhibition or death of disease-causing organisms .

Análisis Bioquímico

Biochemical Properties

3-Chloro-5-isopropyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing the breakdown of acetylcholine. Additionally, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can interact with proteins involved in signal transduction pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can activate or inhibit specific signaling cascades, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Moreover, it can affect metabolic pathways by modulating the activity of key enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Chloro-5-isopropyl-1,2,4-oxadiazole exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing substrate binding and catalysis . Additionally, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. Prolonged exposure to 3-Chloro-5-isopropyl-1,2,4-oxadiazole may lead to cumulative changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3-Chloro-5-isopropyl-1,2,4-oxadiazole in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . At low to moderate doses, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can enhance certain physiological functions, while at high doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

3-Chloro-5-isopropyl-1,2,4-oxadiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, such as lipids, carbohydrates, and nucleotides . By modulating these metabolic pathways, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of 3-Chloro-5-isopropyl-1,2,4-oxadiazole within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, 3-Chloro-5-isopropyl-1,2,4-oxadiazole can bind to intracellular proteins and accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole is essential for its function and activity. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or interactions with targeting signals . The localization of 3-Chloro-5-isopropyl-1,2,4-oxadiazole within these compartments can affect its ability to modulate cellular processes and exert its biochemical effects .

Propiedades

IUPAC Name |

3-chloro-5-propan-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O/c1-3(2)4-7-5(6)8-9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTIXTYCNSSYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601259943 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1243250-26-1 | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-5-(1-methylethyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601259943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)